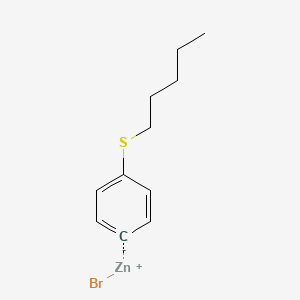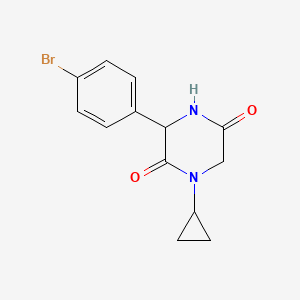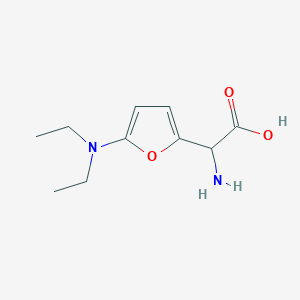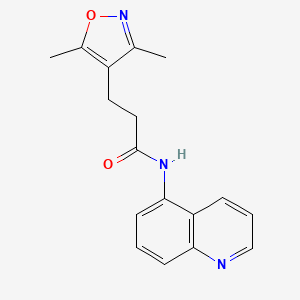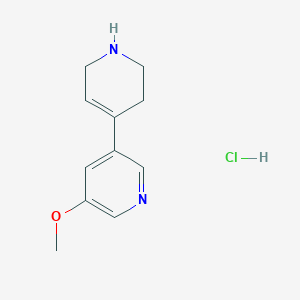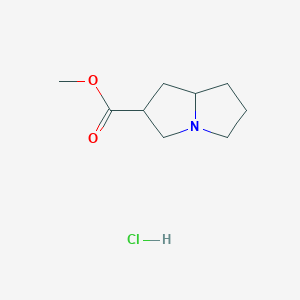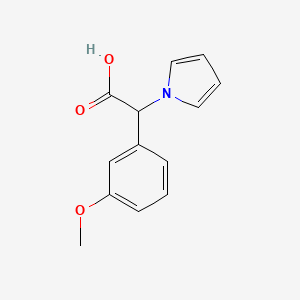
2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features both a methoxyphenyl group and a pyrrole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the pyrrole ring.
Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction or other carboxylation methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the methoxy group.
Reduction: Reduction reactions might target the carbonyl group in the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetic acid can be used as a building block for more complex molecules.
Biology
In biological research, compounds with pyrrole and methoxyphenyl groups are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for 2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological effect. The methoxyphenyl group could enhance binding affinity, while the pyrrole ring might interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)propanoic acid
- 2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)butanoic acid
Uniqueness
The unique combination of the methoxyphenyl group and the pyrrole ring in 2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetic acid might confer specific biological activities that are not present in similar compounds. This could make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-pyrrol-1-ylacetic acid |
InChI |
InChI=1S/C13H13NO3/c1-17-11-6-4-5-10(9-11)12(13(15)16)14-7-2-3-8-14/h2-9,12H,1H3,(H,15,16) |
InChI Key |
FTTRKANCPQPMHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


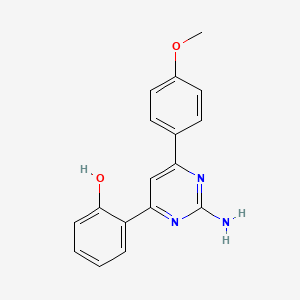
![9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14875490.png)
![2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine](/img/structure/B14875492.png)

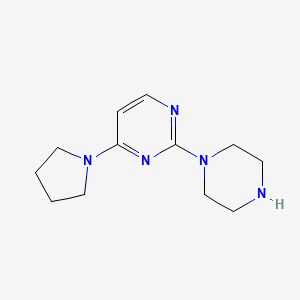
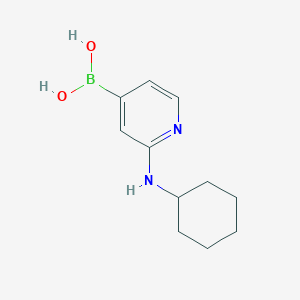
![[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14875512.png)
